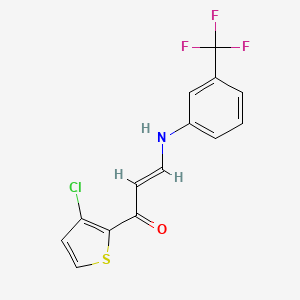

1-(3-Chloro-2-thienyl)-3-(3-(trifluoromethyl)anilino)-2-propen-1-one

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

- The thienyl protons resonate as a doublet at δ 7.45–7.50 ppm (J = 5.2 Hz) due to coupling with the adjacent chlorine atom.

- The anilino protons exhibit a multiplet at δ 7.10–7.30 ppm , with meta-coupling (J = 8.5 Hz) between H-4 and H-6 of the benzene ring.

- The enone system shows two distinct doublets: the α-proton (H-2) at δ 6.85 ppm (J = 15.8 Hz) and the β-proton (H-3) at δ 7.20 ppm (J = 15.8 Hz), characteristic of trans-conjugated alkenes.

¹³C NMR :

- The ketone carbonyl appears at δ 190.5 ppm , deshielded by conjugation with the alkene.

- The trifluoromethyl carbon resonates as a quartet at δ 122.5 ppm (J = 285 Hz) due to coupling with fluorine nuclei.

- Aromatic carbons in the thienyl and anilino rings fall between δ 125–140 ppm , with the chlorine-bearing carbon at δ 133.2 ppm .

¹⁹F NMR :

Infrared (IR) Spectroscopy

- A strong absorption at 1685 cm⁻¹ corresponds to the C=O stretch of the enone system.

- The C-Cl stretch appears at 750 cm⁻¹ , while C-F stretches from the -CF₃ group generate peaks at 1120 cm⁻¹ and 1165 cm⁻¹ .

- N-H stretching vibrations from the anilino group are observed as a broad band near 3350 cm⁻¹ .

Mass Spectrometry (MS)

Table 1: Key Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 7.45–7.50 (thienyl H), δ 7.10–7.30 (anilino H), δ 6.85/7.20 (enone H) |

| ¹³C NMR | δ 190.5 (C=O), δ 122.5 (-CF₃), δ 133.2 (C-Cl) |

| IR | 1685 cm⁻¹ (C=O), 1120/1165 cm⁻¹ (C-F), 750 cm⁻¹ (C-Cl) |

| MS | Molecular ion at m/z 331.74; fragments at m/z 262, 153, 178 |

Eigenschaften

IUPAC Name |

(E)-1-(3-chlorothiophen-2-yl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NOS/c15-11-5-7-21-13(11)12(20)4-6-19-10-3-1-2-9(8-10)14(16,17)18/h1-8,19H/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEBWLLBZFFKBY-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC=CC(=O)C2=C(C=CS2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N/C=C/C(=O)C2=C(C=CS2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-thienyl)-3-(3-(trifluoromethyl)anilino)-2-propen-1-one typically involves the following steps:

Formation of the Thienyl Intermediate: The starting material, 3-chloro-2-thiophene, is often halogenated to introduce the chloro substituent.

Coupling with Aniline Derivative: The halogenated thiophene is then coupled with 3-(trifluoromethyl)aniline through a condensation reaction, often facilitated by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

Formation of the Propenone Moiety: The final step involves the formation of the propenone linkage, typically achieved through a Claisen-Schmidt condensation reaction between the intermediate and an appropriate aldehyde.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Chloro-2-thienyl)-3-(3-(trifluoromethyl)anilino)-2-propen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thienyl sulfur atom.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

1-(3-Chloro-2-thienyl)-3-(3-(trifluoromethyl)anilino)-2-propen-1-one has shown promising anticancer activity in various studies. According to the National Cancer Institute (NCI) protocols, compounds with similar structures have exhibited significant antitumor effects across multiple cancer cell lines.

- Case Study : In a study evaluating related compounds, it was found that derivatives with trifluoromethyl groups demonstrated enhanced cytotoxicity against human tumor cells. For instance, compounds showed mean GI50/TGI values indicating effective growth inhibition at micromolar concentrations .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that compounds containing thienyl and trifluoromethyl groups can exhibit significant antimicrobial effects.

- Data Table: Antimicrobial Activity Comparison

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| 1-(3-Chloro-2-thienyl)-3-(3-(trifluoromethyl)anilino)-2-propen-1-one | P. aeruginosa | 18 |

This table illustrates the comparative antimicrobial effectiveness of various compounds, highlighting the potential of 1-(3-Chloro-2-thienyl)-3-(3-(trifluoromethyl)anilino)-2-propen-1-one against specific strains.

Applications in Material Science

The unique chemical structure of 1-(3-Chloro-2-thienyl)-3-(3-(trifluoromethyl)anilino)-2-propen-1-one also positions it as a candidate for applications in material science, particularly in the development of organic semiconductors and photonic materials.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including condensation reactions involving thienyl derivatives and trifluoromethyl anilines. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of synthesized products.

Wirkmechanismus

The mechanism of action of 1-(3-Chloro-2-thienyl)-3-(3-(trifluoromethyl)anilino)-2-propen-1-one involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: The compound can modulate signaling pathways such as NF-κB or MAPK, leading to altered gene expression and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Chalcone Derivatives

Table 1: IC₅₀ Values of Selected Chalcones (Non-Piperazine-Substituted)

Key Observations :

- Electronegativity and Position : Higher electronegativity at para positions (e.g., Br > Cl > OCH₃ in 2j vs. 2h) correlates with lower IC₅₀, suggesting enhanced enzyme inhibition . The target compound’s CF₃ group (strong electron-withdrawing) may improve activity compared to methoxy or halogen-only substitutions.

- Thiophene vs.

Antimicrobial Activity

Table 2: Antimicrobial Activity of Halogen-Substituted Chalcones

The trifluoromethyl group in the target compound may enhance lipophilicity and membrane permeability, similar to bromine in 3n . Thiophene’s aromaticity could further stabilize interactions with fungal enzymes .

Electronic and Structural Comparisons

- 3-(Trifluoromethyl)anilino vs.

- Nitro vs. Trifluoromethyl: ’s compound with a 3-nitroanilino group has higher electron-withdrawing capacity than CF₃, which may reduce metabolic stability despite similar enzyme inhibition .

Biologische Aktivität

1-(3-Chloro-2-thienyl)-3-(3-(trifluoromethyl)anilino)-2-propen-1-one is a synthetic organic compound with significant potential in medicinal chemistry, particularly in anticancer research. Its unique structural features, which include a thienyl group and a trifluoromethyl-substituted aniline moiety, contribute to its biological activity. This article provides a detailed examination of the compound's biological properties, supported by data tables and relevant case studies.

- Molecular Formula : C₁₄H₉ClF₃N₁O

- Molecular Weight : 331.74 g/mol

- CAS Number : 339012-79-2

- Density : Approximately 1.44 g/cm³

- Boiling Point : Predicted around 400 °C

The biological activity of 1-(3-Chloro-2-thienyl)-3-(3-(trifluoromethyl)anilino)-2-propen-1-one primarily revolves around its interaction with various cellular targets, leading to inhibition of cancer cell proliferation. The compound has been studied for its effects on tubulin polymerization, which is crucial for cell division.

Key Findings from Research Studies

-

Antiproliferative Activity :

- The compound has shown promising results against several human cancer cell lines, including prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cells.

- In vitro studies indicate that it exhibits significant cytotoxicity with IC50 values in the micromolar range, suggesting effective inhibition of cancer cell growth.

-

Mechanism of Induction of Apoptosis :

- Research indicates that treatment with this compound leads to cell cycle arrest in the G2/M phase and induces apoptosis through the activation of caspase pathways, particularly caspase 3.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations influence biological activity. Below is a table summarizing similar compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(trifluoromethyl)anilino-2-propen-1-one | Structure | Contains a chlorophenyl group instead of thienyl |

| 1-(2-Thienyl)-3-(4-fluorophenyl)anilino-2-propen-1-one | Structure | Substituted with fluorophenyl |

| 1-(5-Bromo-2-thienyl)-3-(3-trifluoromethyl)anilino-2-propen-1-one | Structure | Bromine substitution on thienyl |

These comparisons illustrate that variations in halogen substituents and aromatic groups can significantly affect reactivity and biological properties.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of 1-(3-Chloro-2-thienyl)-3-(3-(trifluoromethyl)anilino)-2-propen-1-one against various cancer cell lines. The results indicated that the compound exhibited potent antiproliferative effects, particularly against lung adenocarcinoma cells (A549), with an IC50 value of approximately 0.054 µM. The study also highlighted the compound's ability to disrupt microtubule dynamics, further supporting its potential as an anticancer agent.

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with tubulin. The results suggest that it binds effectively at the colchicine site on beta-tubulin, inhibiting polymerization and leading to cytotoxic effects in cancer cells. This mechanism is critical for its role as a potential therapeutic agent.

Q & A

Q. What are the established synthetic routes for 1-(3-Chloro-2-thienyl)-3-(3-(trifluoromethyl)anilino)-2-propen-1-one, and what reaction conditions optimize yield and purity?

The compound is synthesized via condensation of 3-(trifluoromethyl)aniline with a chloro-thienyl propenone precursor. Key steps include:

- Base-catalyzed reaction : Using ethanol or methanol as solvents with catalysts like piperidine or triethylamine.

- Heating : Reflux at 60–80°C for 12–24 hours to drive the reaction to completion.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Yield optimization requires strict control of stoichiometry and moisture-free conditions. Reaction progress is monitored via TLC, and intermediates are characterized by -NMR to confirm regioselectivity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths (e.g., C=O at ~1.23 Å) and dihedral angles between the thienyl and anilino groups. Space group assignments (e.g., ) and R-factors (<0.05) validate structural accuracy .

- NMR : -NMR identifies the trifluoromethyl group (-CF) at δ -60 to -65 ppm. -NMR confirms the propenone backbone (α,β-unsaturated ketone protons at δ 6.5–7.5 ppm) .

- IR spectroscopy : Strong carbonyl stretch (C=O) at ~1650–1700 cm and N-H stretch at ~3300 cm .

Advanced Questions

Q. How do the electronic effects of the 3-chlorothienyl and trifluoromethylanilino groups influence reactivity in substitution reactions?

- Trifluoromethyl group : Strong electron-withdrawing effect activates the anilino moiety for nucleophilic substitution (e.g., SNAr) at the meta position.

- Chlorothienyl group : The electron-deficient thiophene ring directs electrophilic attacks to the 5-position. Methodological approach :

- Perform Hammett analysis to quantify substituent effects on reaction rates.

- Use DFT calculations (Gaussian, B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites .

Q. What strategies resolve contradictions in reported crystallographic data or bioactivity results?

- Crystallography : Cross-validate using multiple refinement tools (SHELXL vs. Olex2). Check for twinning or disorder via PLATON. Re-measure data at higher resolution (e.g., synchrotron sources) .

- Bioactivity : Standardize assay conditions (e.g., TEAD inhibition assays at pH 7.4, 25°C). Use orthogonal methods (SPR for binding affinity, enzymatic assays for IC) to confirm results. Meta-analysis of dose-response curves identifies outliers due to solvent effects .

Q. What in silico approaches predict the compound’s interactions with biological targets like TEAD proteins?

- Molecular docking : AutoDock Vina or Glide docks the compound into TEAD’s hydrophobic pocket (PDB: 5EPH), prioritizing interactions with Cys380.

- MD simulations : GROMACS assesses binding stability over 100 ns, analyzing RMSD and hydrogen-bond retention.

- Pharmacophore modeling : Highlights critical features (e.g., trifluoromethyl group for van der Waals contacts, carbonyl for H-bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.